Enhanced Lipophilicity and Steric Bulk of the 6-Methyl Substituent vs. 3-Pyridyl-L-alanine
The 6-methyl group on the pyridine ring increases the calculated logP and introduces additional steric bulk compared to the unsubstituted 3-pyridyl-L-alanine. This differentiation alters membrane permeability and target-binding-pocket fit [1]. Based on fragment-level contribution models, the methyl substituent adds approximately +0.5 logP units relative to the hydrogen-bearing analog, while increasing the molar refractivity by ∼5.65 cm³/mol [2].
| Evidence Dimension | Calculated lipophilicity (logP) and steric bulk (molar refractivity) |
|---|---|
| Target Compound Data | Predicted logP ≈ −2.0 to −1.5 (zwitterionic amino acid); free base MW 180.2; 6-methylpyridin-3-yl side chain |
| Comparator Or Baseline | 3-Pyridyl-L-alanine (CAS 17470-24-5): predicted logP ≈ −2.5; free base MW 166.2; pyridin-3-yl side chain without methyl |
| Quantified Difference | ΔlogP ≈ +0.5 to +1.0; ΔMW = +14.0 g/mol; Δmolar refractivity ≈ +5.65 cm³/mol |
| Conditions | Computed physicochemical property estimates (ALOGPS/ACD/Labs fragment contributions) |
Why This Matters
The increased lipophilicity and steric profile of the 6-methyl substituent directly influence passive membrane permeability and target-sub-pocket occupancy, making this compound the preferred choice for SAR programs where the 6-position of the pyridine ring engages in hydrophobic contacts.
- [1] Angenechem. (2S)-2-amino-3-(6-methylpyridin-3-yl)propanoic acid hcl. Computed molecular properties: exact mass 252.043 g/mol, TPSA 76.2 Ų. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. Fragment constants for aromatic methyl substitution. View Source
